2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Overview
Description
2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethylsulfonyl group, a methoxyphenyl group, and a thienylmethyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Ethylsulfonyl Group: This step may involve sulfonation reactions using reagents like ethylsulfonyl chloride.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Incorporation of the Thienylmethyl Group: This step may involve coupling reactions using thienylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-3-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
- 1-(ethylsulfonyl)-3-(4-hydroxyphenyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
- 1-(ethylsulfonyl)-3-(4-methoxyphenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine
Uniqueness
2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-3-25(21,22)20-16(17-11-14-5-4-10-24-14)18-15(19-20)12-6-8-13(23-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUJCUMGNOIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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